2-(2,6-difluoropyridin-4-yl)acetic acid
Description
2-(2,6-Difluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative with an acetic acid substituent at the 4-position of the pyridine ring. This compound is structurally characterized by two fluorine atoms at the 2- and 6-positions of the pyridine ring, which significantly influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
1227592-99-5 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(2,6-difluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
LOQAAUUMNGZISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluoropyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoropyridine, which is commercially available or can be synthesized through various fluorination reactions.
Acetylation: The 2,6-difluoropyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the acetic acid group at the 4 position.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce carboxylates or alcohols, respectively.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor interactions.
Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,6-difluoropyridin-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Key Observations :
- Fluorine Impact: The presence of fluorine in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the pyrimidine derivative .
- Steric Effects : Methyl groups in 2-(2,6-dimethylpyridin-4-yl)-2-fluoroacetic acid may enhance lipophilicity but reduce reactivity compared to fluorine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
